molecular formula C8H10O2 B087962 5-Propylfuran-2-carbaldehyde CAS No. 14497-27-9

5-Propylfuran-2-carbaldehyde

Cat. No. B087962
CAS RN: 14497-27-9
M. Wt: 138.16 g/mol
InChI Key: VRUAYAKBONDNBE-UHFFFAOYSA-N
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Description

"5-Propylfuran-2-carbaldehyde" belongs to the class of organic compounds known as furan carbaldehydes, which are characterized by a furan ring bearing an aldehyde group. These compounds are of interest due to their potential as intermediates in the synthesis of more complex molecules for various applications, including materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of furan carbaldehydes, including "5-Propylfuran-2-carbaldehyde", typically involves strategies like aldol condensation reactions. For example, the synthesis of poly(2,5-furan-diylvinylene) through an aldol condensation reaction of 5-methylfuran-2-carbaldehyde demonstrates the feasibility of such approaches for generating conductive polymeric materials (Kossmehl, Bischoff, & Betz, 1994). Furthermore, intramolecular reactions facilitated by Pd(II) salts have been employed for the synthesis of 5-oxazolecarbaldehydes from propargylamides, illustrating the versatility of furan carbaldehydes in organic synthesis (Beccalli, Borsini, Broggini, Palmisano, & Sottocornola, 2008).

Molecular Structure Analysis

The molecular structure of furan carbaldehydes is characterized by the furan ring, a five-membered aromatic ring with four carbon atoms and one oxygen atom, and the aldehyde group attached to the ring. This structure is foundational to the compound's reactivity and properties. While specific studies on "5-Propylfuran-2-carbaldehyde" are limited, analogous compounds have been extensively studied, providing insights into their molecular behavior and potential applications.

Chemical Reactions and Properties

Furan carbaldehydes participate in a variety of chemical reactions, including polymerization, oxidation, and catalytic conversion processes. For instance, the polymerization of 5-methylfuran-2-carbaldehyde into electrically conductive materials showcases the potential of furan carbaldehydes in materials science (Kossmehl et al., 1994). Additionally, heterogeneously catalyzed reactions of carbohydrates for the production of furfural highlight the importance of furan carbaldehydes in green chemistry and biorefining processes (Karinen, Vilonen, & Niemelä, 2011).

Scientific Research Applications

  • Catalytic Conversion in Biorefining : Furfurals like 5-Propylfuran-2-carbaldehyde are crucial intermediates in the chemical industry. Heterogeneously catalyzed processes are beneficial for the production of furfural and its derivatives, which is produced in the dehydration of xylose. The catalytic conversion approaches focusing on heterogeneously catalyzed formation of furfural are significant in enhancing productivity, sustainability, and reducing environmental impact (Karinen, Vilonen, & Niemelä, 2011).

  • Synthesis of Diformylfuran : 5-Propylfuran-2-carbaldehyde can be utilized in the synthesis of 2,5-Diformylfuran (DFF) from fructose or 5-(Hydroxymethyl)furfural. The transformation involves the formation of 5-(bromomethyl)furan-2-carbaldehyde followed by a Kornblum-type reaction. This process is vital for developing one-pot procedures leading to DFF in medium yields, contributing to advancements in organic synthesis and potentially new materials or pharmaceuticals (Laugel et al., 2014).

  • Thermodynamic Properties : Research on the thermodynamic properties of furan-2-carbaldehyde isomers, which are structurally related to 5-Propylfuran-2-carbaldehyde, provides valuable information about their nature and behaviors. Understanding these properties is crucial for optimizing processes related to their synthesis, purification, and application (Dibrivnyi et al., 2015).

  • Ultrasound Promoted Synthesis : The compound and its related furan carbaldehydes have been used in ultrasound-promoted synthesis, a green chemistry approach. This technique helps in carrying out reactions rapidly under neat conditions, demonstrating the significance of these compounds in waste reduction and energy efficiency (Adole et al., 2020).

  • Pharmaceutical Excipients Degradation : In pharmaceutical science, understanding the degradation products of saccharide- and polysaccharide-based pharmaceutical excipients, including those forming furfural compounds like 5-Propylfuran-2-carbaldehyde, is critical. This understanding aids in ensuring the stability and efficacy of pharmaceutical products (Douša et al., 2012).

  • Arylation Mechanisms : The catalytic arylation of furan derivatives, including furan-2-carbaldehydes, is an area of interest in organic chemistry, with implications for synthesizing complex organic molecules. Understanding the mechanisms and factors affecting these reactions can lead to more efficient synthesis methods (Obushak et al., 2009).

Safety And Hazards

The safety data sheet for similar compounds suggests that they can be combustible and harmful if swallowed . It is recommended to keep them away from heat, sparks, open flames, and hot surfaces .

Future Directions

The future directions for 5-Propylfuran-2-carbaldehyde and similar compounds involve their use in the production of bio-based materials . The conversion of biomass to furan-based compounds is seen as a novel way to address energy crisis and environmental deterioration .

properties

IUPAC Name

5-propylfuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-2-3-7-4-5-8(6-9)10-7/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRUAYAKBONDNBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(O1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424689
Record name 5-propylfuran-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Propylfuran-2-carbaldehyde

CAS RN

14497-27-9
Record name 5-propylfuran-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 13.04 g (0.118 mol) of 2-propylfuran in 800 mL of ether cooled at 0° C. with stirring under nitrogen was added dropwise 52 mL (0.130 mol) of 2.5 M n-butyllithium. The reaction mixture was allowed to warm to room temperature and then refluxed for 40 min. The reaction mixture was cooled to -60° C. 10.1 mL (0.130 mol) of DMF in 10 mL of ether was added, and the resulting mixture was stirred at -60° C. for 45 min, and warmed to room temperature. The above mixture was quenched with 10 mL of saturated aqueous ammonium chloride, diluted with water to form a clear aqueous layer, and the organic layer was washed with water, and brine. The organic layer was dried over anhydrous magnesium sulfate, treated with a small amount of a charcoal, filtered, and concentrated to yield 13.95 g of a crude oil. The kughelrohr distillation of this oil (75°-105° C.) afforded 10.5 g (64.5 %) of 5-propyl-2-furancarboxaldehyde.
Quantity
13.04 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
52 mL
Type
reactant
Reaction Step Two
Name
Quantity
10.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
F Chang, WH Hsu, M Mascal - Sustainable Chemistry and Pharmacy, 2015 - Elsevier
… The resulting orange ylide solution was added dropwise to a stirred solution of 5-propylfuran-2-carbaldehyde 7 (0.194 g, 1.40 mmol) in THF (7 mL) and the mixture was stirred for 45 min …
Number of citations: 21 www.sciencedirect.com
F Chang - 2017 - search.proquest.com
… The resulting orange ylide solution was added dropwise to a stirred solution of 5-propylfuran-2-carbaldehyde 23 (0.194 g, 1.41 mmol) in THF (7 mL) and the mixture was stirred for 45 …
Number of citations: 0 search.proquest.com

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